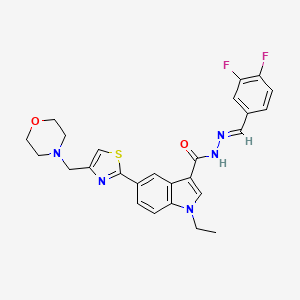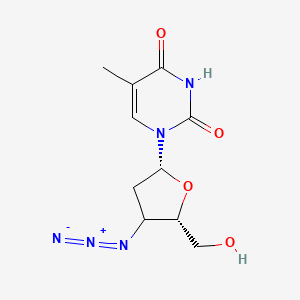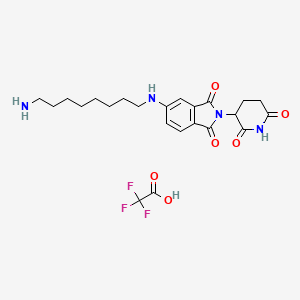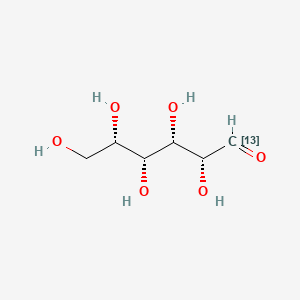![molecular formula C9H11FN2O4S B15141489 1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15141489.png)
1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one is a synthetic nucleoside analog. This compound is known for its antiviral properties and is used in various scientific research applications, particularly in the field of medicinal chemistry.
Méthodes De Préparation
The synthesis of 1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one involves several steps. One common method includes the use of 2-deoxy-2-fluoro-D-arabinofuranose as a starting material. The synthetic route typically involves:
Glycosylation: The glycosylation of 2-deoxy-2-fluoro-D-arabinofuranose with a suitable pyrimidine base.
Oxidation and Reduction: The intermediate product undergoes oxidation and reduction reactions to introduce the desired functional groups.
Purification: The final product is purified using chromatographic techniques to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and efficiency .
Analyse Des Réactions Chimiques
1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding pyrimidine and sugar moieties
Applications De Recherche Scientifique
1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one has several scientific research applications:
Antiviral Research: It is used as an antiviral agent, particularly against RNA viruses. It has shown efficacy in inhibiting viral replication in vitro.
Cancer Research: The compound is studied for its potential anticancer properties, particularly in targeting cancer cells with high replication rates.
Biochemical Studies: It is used in biochemical assays to study enzyme interactions and nucleoside metabolism.
Drug Development: The compound serves as a lead molecule for the development of new therapeutic agents
Mécanisme D'action
The mechanism of action of 1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one involves its incorporation into viral RNA or DNA, leading to chain termination. The compound targets viral polymerases, inhibiting their activity and preventing viral replication. Additionally, it can inhibit cellular enzymes involved in nucleoside metabolism, contributing to its antiviral and anticancer effects .
Comparaison Avec Des Composés Similaires
1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one is unique compared to other nucleoside analogs due to its specific structural features, such as the presence of a fluorine atom and a sulfanylidenepyrimidinone moiety. Similar compounds include:
2’-Deoxy-2’-fluorocytidine: Another nucleoside analog with antiviral properties.
5-Fluorouridine: A fluorinated nucleoside analog used in cancer treatment.
Zebularine: A cytidine analog with DNA methylation inhibitory properties
Propriétés
Formule moléculaire |
C9H11FN2O4S |
|---|---|
Poids moléculaire |
262.26 g/mol |
Nom IUPAC |
1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C9H11FN2O4S/c10-6-4(3-13)16-8(7(6)15)12-2-1-5(14)11-9(12)17/h1-2,4,6-8,13,15H,3H2,(H,11,14,17)/t4-,6?,7+,8-/m1/s1 |
Clé InChI |
IOIXFCHUVNXRSU-PDVZPSIWSA-N |
SMILES isomérique |
C1=CN(C(=S)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)F)O |
SMILES canonique |
C1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![[4-[[2-amino-4-(butylamino)pyrido[3,2-d]pyrimidin-6-yl]methyl]phenyl]methyl-dimethyl-[[4-[[(2R)-2-[(5-nitropyridin-2-yl)disulfanyl]propoxy]carbonylamino]phenyl]methyl]azanium;formate](/img/structure/B15141476.png)

